![molecular formula C30H39BrN2O2S2 B572815 3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione CAS No. 1308671-90-0](/img/structure/B572815.png)
3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
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Overview
Description
The compound “3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione” is a building block containing a DPP backbone as a strong acceptor unit . It has a planar conjugated bi-cyclic structure engaging stronger π–π interactions .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a planar conjugated bi-cyclic structure . This structure allows for strong π–π interactions, which can be important in various chemical and physical processes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 603.7 g/mol . Other physical and chemical properties were not found in the search results.Scientific Research Applications
Antibacterial Applications
The compound has been used in the synthesis of new Schiff bases, which have shown promising antibacterial activity . These Schiff bases were synthesized by condensation of 3-(5-bromothiophen-2-yl)-1-(4-chlorophenyl)-1H-pyrazole-4-carbaldehyde with different aromatic aldehydes . The antibacterial activity was evaluated against four organisms: Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae .
Catalyst in Chemical Reactions
The compound has been used in palladium-catalysed C–H bond activation reactions . This approach allows access to polyheteroaromatics, which are interesting building blocks as (N ⁁ C)-chelate ligands . The reaction proceeds regioselectively at the C5 position of thiophenes, thiazoles, furans, or pyrroles and tolerates various substituents such as formyl, acetyl, ester, nitrile, or chloro on the heteroarene .
Synthesis of Pyrazoline Derivatives
The compound has been used in the eco-friendly synthesis of 1-phenyl-3-(5-bromothiophen-2-yl)-5-(substituted phenyl)-2-pyrazoline derivatives . This synthesis was achieved by microwave-assisted, solid acidic green catalyst SiO2-H3PO4 catalyzed cyclization of 5-bromo-2-thienyl chalcones and phenyl hydrazine hydrochloride under solvent-free conditions .
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H39BrN2O2S2/c1-5-9-12-20(7-3)18-32-27(22-14-11-17-36-22)25-26(30(32)35)28(23-15-16-24(31)37-23)33(29(25)34)19-21(8-4)13-10-6-2/h11,14-17,20-21H,5-10,12-13,18-19H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJFPKGBQVGKRW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=C2C(=C(N(C2=O)CC(CC)CCCC)C3=CC=C(S3)Br)C1=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H39BrN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40732535 |
Source
|
Record name | 3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1308671-90-0 |
Source
|
Record name | 3-(5-Bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)-6-(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40732535 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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